Bicyclo[8.2.2]tetradec-10-ene
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Overview
Description
Bicyclo[8.2.2]tetradec-10-ene is a bicyclic compound characterized by its unique structure, which includes two fused rings. This compound is part of a larger class of bicyclic molecules that have significant applications in various fields of chemistry and industry. The molecular formula for this compound is C14H24 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[8.2.2]tetradec-10-ene typically involves the use of cyclization reactions. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[8.2.2]tetradec-10-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds in the bicyclic structure to single bonds, resulting in saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic framework, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the bicyclic structure.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and halogenated derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Bicyclo[8.2.2]tetradec-10-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which Bicyclo[8.2.2]tetradec-10-ene exerts its effects depends on its specific chemical structure and the functional groups present. The compound can interact with various molecular targets, including enzymes and receptors, through mechanisms such as covalent bonding or non-covalent interactions. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: This compound features a different ring size and arrangement, offering distinct chemical properties.
Bicyclo[4.4.0]decane: Another bicyclic compound with a unique ring structure, used in various chemical applications
Uniqueness
Bicyclo[8.2.2]tetradec-10-ene stands out due to its larger ring size and the presence of multiple double bonds, which provide unique reactivity and versatility in chemical synthesis. Its structure allows for the formation of a wide range of derivatives, making it valuable in both research and industrial applications .
Properties
CAS No. |
89507-04-0 |
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Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
bicyclo[8.2.2]tetradec-1(12)-ene |
InChI |
InChI=1S/C14H24/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h9,14H,1-8,10-12H2 |
InChI Key |
NQZRFBUJEUZCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2=CCC(CCC1)CC2 |
Origin of Product |
United States |
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